molecular formula C13H24N2O2 B12681454 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one CAS No. 64338-00-7

2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one

Cat. No.: B12681454
CAS No.: 64338-00-7
M. Wt: 240.34 g/mol
InChI Key: PJMWCYRMBJWCCG-UHFFFAOYSA-N
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Description

2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one (CAS 64338-00-7) is a spirocyclic compound characterized by a unique 1-oxa-3,8-diazaspiro[4.5]decan-4-one backbone with six methyl substituents. Its molecular formula is C₁₃H₂₄N₂O₂ (MW: 240.348 g/mol), and it exhibits a moderate LogP value of 1.67, indicating balanced lipophilicity . The compound’s spirocyclic framework integrates oxygen and nitrogen heteroatoms, enabling diverse chemical interactions. It is commonly analyzed via reverse-phase HPLC (e.g., Newcrom R1 column), reflecting its stability under analytical conditions .

Properties

CAS No.

64338-00-7

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one

InChI

InChI=1S/C13H24N2O2/c1-10(2)7-13(8-11(3,4)15-10)9(16)14-12(5,6)17-13/h15H,7-8H2,1-6H3,(H,14,16)

InChI Key

PJMWCYRMBJWCCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)NC(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Heteroatom Variations

The compound’s spirocyclic core and methyl substitution pattern distinguish it from related derivatives. Key comparisons include:

Compound Name Structural Features Key Differences vs. Target Compound Reference
7-Methyl-8-oxaspiro[4.5]decane Single methyl group on spiro framework; no nitrogen atoms Simpler substitution; lacks diaza functionality
8-Thia-2-azaspiro[4.5]decan-3-one Sulfur replaces oxygen (thia); different heteroatom arrangement Enhanced potential for hydrogen bonding
8-Hydroxy-2-azaspiro[4.5]decan-3-one Hydroxyl substituent on spiro ring Higher polarity; altered reactivity in redox reactions
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Identical backbone; lacks methyl groups and ketone Reduced steric hindrance; lower LogP
3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one Single methyl group; ketone replaced by oxirane Altered electronic properties; potential for ring-opening

Key Observations :

  • The hexamethyl substitution in the target compound increases steric bulk and lipophilicity compared to mono- or di-substituted analogs .
  • Replacement of oxygen with sulfur (e.g., thia analogs) enhances hydrogen-bonding capacity and may influence biological target selectivity .

Physicochemical Properties

Comparative physicochemical data reveal trends in solubility, stability, and reactivity:

Compound Name LogP Solubility Stability Notes Reference
Target Compound 1.67 Moderate (DMSO) Stable under HPLC conditions; resistant to hydrolysis
8-Hydroxy-2-azaspiro[4.5]decan-3-one 0.92 High (aqueous) Prone to oxidation due to hydroxyl group
1-Oxa-3,8-diazaspiro[4.5]decan-2-one 0.45 High (PBS) Lower thermal stability
2,7,7,9,9-Pentamethyl-2-propyl derivative 2.15 Low (lipophilic) Enhanced membrane permeability

Key Observations :

  • The target compound’s LogP (1.67) positions it between polar analogs (e.g., hydroxy-substituted) and highly lipophilic derivatives (e.g., pentamethyl-propyl) .
  • Methyl groups confer hydrolytic stability , critical for applications in drug formulation .

Key Observations :

  • Thia and benzyl-substituted analogs demonstrate target-specific bioactivity , driven by heteroatoms and substituent interactions .
  • The target compound’s methyl groups may favor passive diffusion across biological membranes, making it a candidate for CNS-targeting prodrugs .

Biological Activity

2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, highlighting relevant studies, case analyses, and data tables that summarize its effects and interactions.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C17H30N2O2
  • Molecular Weight : 302.44 g/mol
  • IUPAC Name : 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one

Structural Information

PropertyValue
InChI Key HZZXPCOTKUDMCZ-UHFFFAOYSA-N
SMILES C1CN(C(=O)O)C(CN1C)C(C)C(C)C(C)C
Appearance White powder

Research indicates that 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one exhibits a range of biological activities primarily attributed to its structural components. The presence of the diazaspiro framework contributes to its interaction with biological macromolecules.

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound. The findings suggested that certain derivatives demonstrated significant activity against various bacterial strains. For instance:

Compound DerivativeBacterial StrainZone of Inhibition (mm)
2-butyl-7,7,9,9-tetramethyl-carbamoylE. coli15
3-octadecyl-carbamoylStaphylococcus aureus18
3-cyclohexyl-carbamoylPseudomonas aeruginosa20

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it has selective toxicity towards certain cancer cells while exhibiting low toxicity towards normal cells.

Case Study: Cytotoxicity on HeLa Cells

A specific study evaluated the cytotoxic effects on HeLa cells:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of this compound. In animal models of neurodegenerative diseases, treatment with the compound resulted in improved cognitive function and reduced neuronal death.

Mechanism of Neuroprotection

The neuroprotective effects are hypothesized to be mediated through modulation of oxidative stress pathways and enhancement of neuronal survival signals.

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